2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-prop-2-enylimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRWLNHNWAIDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide typically involves the reaction of prop-2-en-1-ylamine with a suitable carbonyl compound under controlled conditions. One common method is the reaction of prop-2-en-1-ylamine with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization to form the imidazolidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Derivatives with various functional groups, such as alkylated or acylated compounds.
Scientific Research Applications
2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, nucleotides, or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide with key structural analogs:
Key Insights
Ring Type Variations: Imidazolidine vs. Imidazolidine vs. Pyrrolidine: The pyrrolidine analog () has a smaller, more rigid five-membered ring, which may enhance binding specificity in enzyme interactions .
Substituent Effects :
- The allyl group in the target compound offers a reactive site for further functionalization (e.g., Michael additions) compared to the propargyl group in , which introduces sp-hybridized carbons .
- Bulky substituents, such as the tetrahydroquinazolinyl-piperidinyl group in (MW 344.4), reduce solubility but may improve target binding affinity in complex biological systems .
Biological Activity :
- The N-cyclohexyl imidazoline derivative () demonstrated moderate antifungal activity by inhibiting 14-α-sterol demethylase, similar to fluconazole. This suggests that imidazolidine derivatives with optimized substituents (e.g., allyl groups) could exhibit comparable mechanisms .
- The trifluoro-hydroxy-phenylpropyl substituent () enhances metabolic stability and electronegativity, making it a candidate for drug design requiring prolonged half-life .
Biological Activity
The compound 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide is a member of the imidazolidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of this compound features an imidazolidine ring with a carbonyl group and an allyl substituent. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that imidazolidine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. For instance, studies have shown that similar compounds can effectively inhibit cancer cell proliferation by targeting enzymes essential for DNA synthesis .
Table 1: Summary of Anticancer Activities of Imidazolidine Derivatives
| Compound | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7, HepG2 | < 50 | Induces apoptosis |
| 4-Amino-pyrazole | A375, B16 | 10 - 20 | Inhibits DNA replication |
| Imidazole derivatives | HeLa, LS180 | < 30 | DNA intercalation |
Antimicrobial Activity
Imidazolidine derivatives have also demonstrated notable antimicrobial activity against various pathogens. The presence of the imidazolidine scaffold enhances their ability to disrupt microbial cell membranes and inhibit growth. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Imidazole derivatives | Escherichia coli | 16 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Interaction : Similar imidazole derivatives have been shown to intercalate with DNA, disrupting replication processes and leading to cytotoxic effects .
- Antimicrobial Action : The compound's ability to disrupt microbial membranes contributes to its antimicrobial efficacy.
Study 1: Anticancer Activity in MCF-7 Cells
In a recent study, the effects of this compound were evaluated on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with observed morphological changes consistent with apoptosis .
Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus. The MIC was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth and suggesting potential therapeutic applications in treating infections.
Q & A
Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for SAR studies?
- Methodological Answer :
- Library Synthesis : Parallel solution-phase synthesis (e.g., amidation of carboxylic acid intermediates) generates 50–100 analogs.
- Automated Assays : 384-well plate formats test inhibition of enzymatic targets (e.g., proteases).
- QSAR Modeling : Partial Least Squares (PLS) regression correlates substituent effects (e.g., Hammett σ values) with activity. Cluster analysis (e.g., k-means) groups compounds by bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
